molecular formula C13H18FN B15245994 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine

3-Ethyl-2-(2-fluorobenzyl)pyrrolidine

Cat. No.: B15245994
M. Wt: 207.29 g/mol
InChI Key: XTKLLGIUNBSPQU-UHFFFAOYSA-N
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Description

3-Ethyl-2-(2-fluorobenzyl)pyrrolidine is a chemical compound with the molecular formula C13H18FN It consists of a pyrrolidine ring substituted with an ethyl group at the third position and a 2-fluorobenzyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine typically involves the reaction of 2-fluorobenzyl chloride with 3-ethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products Formed:

Scientific Research Applications

3-Ethyl-2-(2-fluorobenzyl)pyrrolidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine is unique due to the presence of both the ethyl and 2-fluorobenzyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications and a potential candidate for drug development .

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

3-ethyl-2-[(2-fluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H18FN/c1-2-10-7-8-15-13(10)9-11-5-3-4-6-12(11)14/h3-6,10,13,15H,2,7-9H2,1H3

InChI Key

XTKLLGIUNBSPQU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1CC2=CC=CC=C2F

Origin of Product

United States

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